N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic heteroaromatic core. Key structural features include:
- 5-Chloro-2-methylphenyl group: Provides steric and electronic modulation, enhancing interactions with hydrophobic enzyme pockets.
- 4-Ethoxyphenyl substituent: The ethoxy group (-OCH₂CH₃) improves solubility and influences binding affinity through hydrogen bonding.
- Acetamide linker: Facilitates molecular flexibility and hydrogen bonding with biological targets.
Properties
Molecular Formula |
C23H21ClN4O3 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-3-31-18-8-5-16(6-9-18)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-19-12-17(24)7-4-15(19)2/h4-13H,3,14H2,1-2H3,(H,25,29) |
InChI Key |
TYFCPSIYUDYEHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylphenylamine and 4-ethoxybenzaldehyde. The key steps may involve:
Condensation Reaction: Formation of an intermediate Schiff base by reacting 5-chloro-2-methylphenylamine with 4-ethoxybenzaldehyde.
Cyclization: The Schiff base undergoes cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrazine core.
Acetylation: Introduction of the acetamide group through acetylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents for each reaction step.
Temperature Control: Precise control of reaction temperatures to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions to form corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights critical differences in substituents, molecular formulas, and weights among analogs:
Key Observations :
- Substituent Position : The position of chloro and methyl/methoxy groups on the phenyl ring (e.g., 2- vs. 4-) significantly alters steric hindrance and binding selectivity .
- Ethoxy vs.
- Linker Flexibility : Phenethyl groups () increase rotational freedom, possibly affecting target engagement kinetics .
Key Findings :
- Antimicrobial Potency : Methoxy-substituted compounds () show moderate activity, while chlorobenzyl derivatives () exhibit higher potency, likely due to enhanced hydrophobicity .
- Anti-inflammatory Activity : 2-Chloro-4-methylphenyl derivatives () demonstrate superior IL-6 inhibition, suggesting substituent position modulates cytokine targeting .
- Anticancer Efficacy : Ethoxy-substituted compounds (e.g., ) show lower GI₅₀ values, indicating stronger cytotoxicity against cancer cells .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H24ClN3O2S2
- Molecular Weight : 476.06 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound is believed to exhibit antitumor and anti-inflammatory effects by modulating these pathways.
Antitumor Activity
Research indicates that this compound possesses significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect is mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cell lines indicated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) compared to control groups. The study also noted increased apoptosis markers, suggesting a mechanism involving programmed cell death .
- Animal Models : In a murine model of inflammation, administration of the compound led to a reduction in paw edema and decreased levels of inflammatory markers such as TNF-alpha and IL-6. These findings support its potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
